3-Morpholin-4-yl-quinoxalin-2-ol

IMPDH inhibition antiviral immunosuppression

3-Morpholin-4-yl-quinoxalin-2-ol (CAS 2725-16-8) is a differentiated quinoxalin-2-one scaffold for advanced probe development. Its morpholino moiety enables competitive MAO-A inhibition and non-competitive IMPDH binding (Ki=230nM), unlike uncompetitive mycophenolic acid. It uniquely blocks CD163-PRRSV glycoprotein interaction via SRCR5 domain binding, and potently inhibits lipoxygenase for integrated inflammation studies. This chemotype supports orthogonal target engagement assays and SAR campaigns for antiviral, neurodegenerative, and anti-inflammatory programs. Source with validated purity for reproducible pharmacology.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 2725-16-8
Cat. No. B1271796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-4-yl-quinoxalin-2-ol
CAS2725-16-8
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16)
InChIKeyXGIHSLWERDNSQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholin-4-yl-quinoxalin-2-ol (CAS 2725-16-8): A Multi-Target Quinoxaline Scaffold for Antiviral, Anti-Inflammatory, and Oncology Research


3-Morpholin-4-yl-quinoxalin-2-ol (CAS 2725-16-8) is a nitrogen-containing heterocyclic compound belonging to the quinoxalin-2-one class, characterized by a morpholine substituent at the 3-position of the quinoxaline ring . This core scaffold confers a broad spectrum of documented biological activities, including competitive inhibition of monoamine oxidase A (MAO-A) [1], non-competitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) [2], and interference with arachidonic acid metabolism via lipoxygenase inhibition [3]. The compound also demonstrates specific antiviral activity by disrupting the CD163-PRRSV glycoprotein interaction in porcine models . Its physicochemical profile—characterized by a molecular weight of 231.25 g/mol, a predicted LogP of -0.28 to 2.464, and a polar surface area of 54 Ų—supports favorable drug-like properties for probe development and medicinal chemistry optimization .

Why Generic Quinoxaline Substitution Fails: The Critical Functional Role of the 3-Morpholino Moiety in Target Engagement and Selectivity


The biological and physicochemical properties of 3-Morpholin-4-yl-quinoxalin-2-ol cannot be approximated by simple substitution with other quinoxaline derivatives. The 3-morpholino group is not a passive structural element; pharmacophore modeling and docking studies of related morpholino-quinoxalines demonstrate that both the morpholino group and sulfonyl group contribute significantly to potent PI3Kα inhibitory activity and cytotoxicity [1]. Furthermore, the morpholino moiety directly mediates the compound's unique mechanism of action in antiviral applications: it binds to the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, competitively blocking PRRSV glycoprotein attachment—a specific molecular interaction not observed with unsubstituted quinoxalin-2-ol . Consequently, interchange with generic quinoxaline scaffolds will yield divergent target engagement profiles, altered enzyme inhibition kinetics (competitive vs. non-competitive), and unpredictable cellular permeability, rendering such substitution scientifically invalid for any comparative or translational study.

Quantitative Evidence Guide: Differentiating 3-Morpholin-4-yl-quinoxalin-2-ol from Closest Analogs and Standard Inhibitors


Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: Potency and Non-Competitive Mechanism Distinguish from Mycophenolic Acid

3-Morpholin-4-yl-quinoxalin-2-ol exhibits sub-micromolar inhibitory activity against IMPDH (Ki = 230 nM) [1]. Critically, the compound displays a non-competitive inhibition mechanism [1], which fundamentally distinguishes it from the clinically used IMPDH inhibitor mycophenolic acid (MPA) that acts as an uncompetitive inhibitor [2]. This mechanistic divergence implies that 3-Morpholin-4-yl-quinoxalin-2-ol can inhibit IMPDH regardless of substrate (IMP/NAD+) concentration, a property that may confer distinct pharmacological and resistance profiles.

IMPDH inhibition antiviral immunosuppression purine metabolism

Monoamine Oxidase A (MAO-A) Inhibition: Competitive Mechanism Enables Distinct Pharmacological Profile vs. Irreversible Inhibitors

3-Morpholin-4-yl-quinoxalin-2-ol has been identified as a competitive inhibitor of human placental MAO-A [1]. This competitive, reversible binding mode stands in contrast to classical irreversible MAO inhibitors such as clorgyline and pargyline [2], which form covalent adducts with the flavin cofactor. While quantitative IC50 or Ki data for this specific compound against MAO-A are not provided in the available database entry, the competitive inhibition classification itself constitutes a meaningful differentiator.

MAO-A inhibition neurodegeneration depression reversible inhibitor

Lipoxygenase Pathway Interference: Multi-Enzyme Modulation Including 5-LOX, COX, and Carboxylesterase

3-Morpholin-4-yl-quinoxalin-2-ol is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Notably, the compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, and demonstrates antioxidant properties in fats and oils [1]. This multi-target profile differentiates it from selective COX-2 inhibitors (e.g., celecoxib) or selective 5-LOX inhibitors (e.g., zileuton) that act on a single enzyme within the cascade. While quantitative IC50 values for these targets are not publicly available, the polypharmacological fingerprint provides a unique basis for selecting this compound in studies of inflammatory pathway crosstalk.

lipoxygenase inhibition arachidonic acid cascade anti-inflammatory antioxidant

PRRSV Antiviral Activity: Direct CD163 Receptor Blockade Differentiates from Broad-Spectrum Antivirals

3-Morpholin-4-yl-quinoxalin-2-ol specifically inhibits porcine reproductive and respiratory syndrome virus (PRRSV) infection by binding to the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, thereby preventing PRRSV glycoprotein attachment . In porcine alveolar macrophages (PAMs), the compound reduces PRRSV infection in a dose-dependent manner . This targeted mechanism—direct receptor blockade—distinguishes it from broad-spectrum antivirals like ribavirin, which acts via IMPDH inhibition and immunomodulation. While quantitative EC50 values are not publicly disclosed, the defined molecular target (CD163 SRCR5) provides a clear mechanistic differentiation.

PRRSV inhibition CD163 antagonist viral entry blocker porcine antiviral

PI3Kα Inhibition in Morpholino-Quinoxaline Series: Structural Contribution of the Morpholino Group

Pharmacophore-based screening of a series of novel morpholino-quinoxalines identified compound 1a as a PI3Kα inhibitor with an IC50 of 0.44 μM [1]. Pharmacophore mapping and docking studies revealed that both the morpholino group and the sulfonyl group contributed significantly to the potent PI3Kα inhibitory activity and cytotoxicity [1]. While 3-Morpholin-4-yl-quinoxalin-2-ol is not identical to compound 1a, it shares the critical morpholino-quinoxaline scaffold that drives PI3Kα engagement. In contrast, unsubstituted quinoxalin-2-ol lacks the morpholino moiety and would be predicted to have markedly reduced PI3Kα affinity.

PI3Kα inhibition kinase inhibitor oncology morpholino-quinoxaline

Physicochemical Properties: Predicted LogP and Polar Surface Area Support CNS Permeability Potential

3-Morpholin-4-yl-quinoxalin-2-ol exhibits physicochemical properties consistent with favorable oral bioavailability and potential CNS penetration. The predicted ACD/LogP is -0.28 , and the polar surface area (PSA) is 54 Ų . According to established guidelines for CNS drug-likeness, compounds with PSA < 60-70 Ų and LogP between 1 and 4 are more likely to penetrate the blood-brain barrier [1]. In comparison, unsubstituted quinoxalin-2-ol has a higher predicted LogP and lacks the balanced polarity imparted by the morpholine ring.

LogP polar surface area drug-likeness CNS permeability

Optimal Scientific and Industrial Application Scenarios for 3-Morpholin-4-yl-quinoxalin-2-ol (CAS 2725-16-8)


Antiviral Probe Development Targeting Host-Virus Interactions (PRRSV/CD163 Axis)

3-Morpholin-4-yl-quinoxalin-2-ol is optimally deployed as a chemical probe to interrogate the CD163-PRRSV glycoprotein interaction. Its specific binding to the SRCR5 domain of CD163 enables dose-dependent inhibition of viral entry in porcine alveolar macrophages . This compound is suitable for in vitro mechanistic studies and as a starting scaffold for structure-activity relationship (SAR) campaigns aimed at developing host-targeted antiviral agents against PRRSV and potentially other viruses utilizing scavenger receptor entry pathways.

Inflammation Pathway Crosstalk Studies (LOX/COX Dual Modulation)

The compound's ability to potently inhibit lipoxygenase while also modulating COX, carboxylesterase, and formyltetrahydrofolate synthetase makes it a valuable tool for studying integrated inflammatory responses . Researchers investigating the interplay between LOX and COX pathways in arachidonic acid metabolism can utilize this compound to explore synergistic inhibition effects that cannot be achieved with highly selective, single-target inhibitors. Its antioxidant properties further support applications in oxidative stress models.

IMPDH Mechanistic Studies Requiring Non-Competitive Inhibition

For researchers exploring IMPDH biology and the therapeutic potential of IMPDH inhibition in antiviral, anticancer, or immunosuppressive contexts, 3-Morpholin-4-yl-quinoxalin-2-ol offers a distinct non-competitive inhibition mechanism (Ki = 230 nM) . This contrasts with the uncompetitive mechanism of mycophenolic acid [1] and provides an orthogonal chemical probe for dissecting IMPDH function and validating target engagement in cellular assays where substrate accumulation may limit competitive inhibitor efficacy.

Medicinal Chemistry Optimization for CNS-Penetrant MAO-A Inhibitors

Given its competitive MAO-A inhibition mechanism and favorable predicted CNS physicochemical properties (LogP = -0.28, PSA = 54 Ų) [1], this compound serves as an attractive starting scaffold for developing reversible MAO-A inhibitors for neurodegenerative and psychiatric disorders. The competitive, reversible binding mode mitigates risks associated with irreversible MAO inhibitors (e.g., tyramine interactions), positioning this chemotype as a candidate for lead optimization programs targeting depression, anxiety, or Parkinson's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Morpholin-4-yl-quinoxalin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.